

In-Depth Technical Guide to Ripgbm: A Novel Apoptosis Inducer in Glioblastoma

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Compound of Interest

Compound Name: *Ripgbm*

Cat. No.: *B1680648*

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Abstract

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. A significant hurdle in developing effective therapies is the presence of glioblastoma cancer stem cells (CSCs), a subpopulation of cells responsible for tumor initiation, maintenance, and resistance to conventional treatments. This technical guide provides a comprehensive overview of **Ripgbm**, a novel small molecule that selectively induces apoptosis in GBM CSCs. This document details its molecular structure, physicochemical properties, and mechanism of action. Furthermore, it outlines key experimental protocols for its evaluation and visualizes its core signaling pathway, offering a valuable resource for researchers in oncology and drug development.

Molecular Structure and Properties

Ripgbm is a prodrug that undergoes intracellular conversion to its active metabolite, **cRIPGBM** (cyclized **Ripgbm**), selectively within GBM CSCs. This selectivity is believed to be, at least in part, due to a redox-dependent bioactivation process that is more prevalent in these cancer stem cells.

Chemical and Physical Properties

The key molecular and physical properties of **Ripgbm** are summarized in the table below.

Property	Value
Chemical Name	N-[1,4-dihydro-1,4-dioxo-3-[(phenylmethyl)amino]-2-naphthalenyl]-N-[(4-fluorophenyl)methyl]-acetamide
Molecular Formula	C ₂₆ H ₂₁ FN ₂ O ₃ [1] [2]
Formula Weight	428.5 g/mol [1]
CAS Number	355406-76-7 [1]
Appearance	Crystalline solid [1]
Solubility	Soluble in DMSO and Ethanol
Purity	≥98%

Bioactivity and Selectivity

Ripgbm demonstrates potent and selective induction of apoptosis in GBM CSCs. Its efficacy is significantly higher than the standard-of-care chemotherapy for glioblastoma, temozolomide. The table below summarizes the key bioactivity data.

Parameter	Cell Line/Model	Value	Reference
EC ₅₀ (Apoptosis Induction)	GBM CSCs	≤500 nM	
EC ₅₀ (Cell Survival)	GBM-1 (GBM CSCs)	0.22 μM	
EC ₅₀ (Cell Survival)	Human Neural Stem Cells	1.7 μM	
EC ₅₀ (Cell Survival)	Primary Human Astrocytes	2.9 μM	
EC ₅₀ (Cell Survival)	Primary Human Lung Fibroblasts	3.5 μM	
In Vivo Efficacy	GBM Mouse Xenograft Model	Reduces tumor growth (50 mg/kg, twice daily)	

Mechanism of Action: A Pro-Apoptotic Molecular Switch

Ripgbm exerts its anti-cancer effects through its active metabolite, **cRIPGBM**. **cRIPGBM** functions as a molecular switch by directly binding to Receptor-Interacting Protein Kinase 2 (RIPK2). This interaction remodels the RIPK2 signaling complex, shifting the balance from a pro-survival to a pro-apoptotic state.

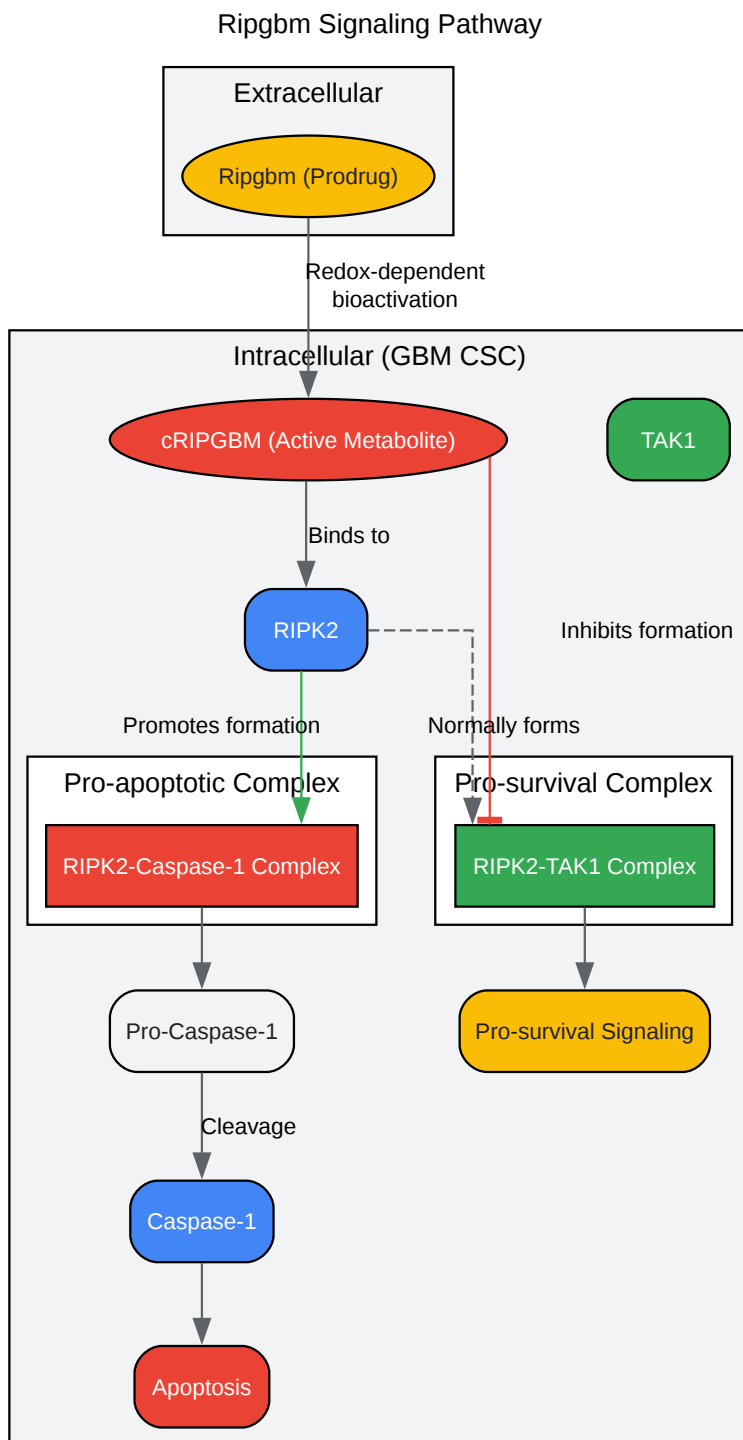
Specifically, the binding of **cRIPGBM** to RIPK2 leads to:

- A decrease in the formation of the pro-survival RIPK2/TAK1 complex.
- An increase in the formation of a pro-apoptotic RIPK2/Caspase-1 complex.

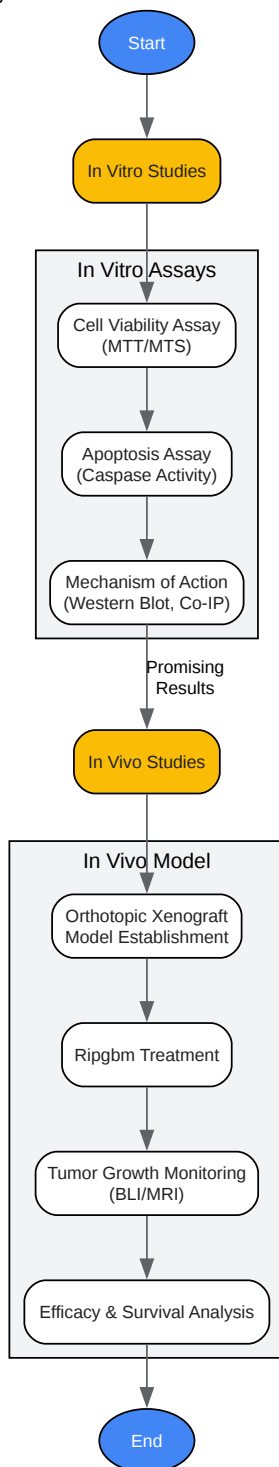
This increased association with Caspase-1 leads to its activation, initiating a caspase-dependent apoptotic cascade that results in the selective death of GBM CSCs.

Ripgbm Signaling Pathway

The following diagram illustrates the proposed signaling pathway of **Ripgbm** and its active metabolite **cRIPGBM**.



Ripgbm Preclinical Evaluation Workflow

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